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molecular formula C7H6ClN3S B1415154 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine CAS No. 872059-27-3

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine

Cat. No. B1415154
M. Wt: 199.66 g/mol
InChI Key: KIXSIGPHKDVKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051323B2

Procedure details

75 g (427 mmol) of 4-amino-6-chloro-2-(methylthio)pyrimidine are dissolved in 3000 ml of dioxane and 750 ml of water. 101.05 g (597.81 mmol) of bromoacetaldehyde dimethyl acetal are added, and the mixture is heated under reflux for 24 h. After the reaction is complete, the dioxane is removed in vacuo and the aqueous suspension is suspended in THF, filtered with suction and washed with some THF. Drying of the solid at 40° C. under high vacuum results in 56.5 g (66% of theory) of the product.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
101.05 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.CO[CH:13](OC)[CH2:14]Br>O1CCOCC1.O>[Cl:8][C:6]1[N:5]=[C:4]([S:9][CH3:10])[N:3]2[CH:13]=[CH:14][N:1]=[C:2]2[CH:7]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)SC
Name
Quantity
3000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
101.05 g
Type
reactant
Smiles
COC(CBr)OC
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the dioxane is removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed with some THF
CUSTOM
Type
CUSTOM
Details
Drying of the solid at 40° C. under high vacuum
CUSTOM
Type
CUSTOM
Details
results in 56.5 g (66% of theory) of the product

Outcomes

Product
Name
Type
Smiles
ClC1=CC=2N(C(=N1)SC)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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